molecular formula C50H62MnN7O17 B146038 111In-Atn-10 CAS No. 134837-80-2

111In-Atn-10

Cat. No. B146038
M. Wt: 1088 g/mol
InChI Key: AWJDXUJNVVDSHH-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

111In-Atn-10 is an Indium-labeled tumor imaging agent . It is used in diagnostic nuclear medicine due to its high intensity and low energy γ-rays . The medical use of 111In includes labeling of cellular blood components, monoclonal antibodies, myocardial damage detections, localization of abscess in polycystic kidneys, radiolabeled immunoglobulin therapies, imaging for cancer, etc .


Synthesis Analysis

111In is commonly produced in proton or α-particle induced reactions on cadmium or silver targets . In recent past, various heavy ion (7Li, 11B, 12C etc.) activation routes have been proposed for its production .


Molecular Structure Analysis

The chemical formula of ATN-10 is C50H62MnN7O17 . The exact mass is 1,087.36 and the molecular weight is 1,088.020 . Elemental Analysis: C, 55.20; H, 5.74; Mn, 5.05; N, 9.01; O, 25.00 .


Chemical Reactions Analysis

The production and subsequent separation chemistry of 111In have been widely investigated since the late 40s . Various production routes of 111In and associated co-produced radionuclides have been discussed in terms of cross-section data .


Physical And Chemical Properties Analysis

ATN-10 is a solid powder . It is soluble in DMSO . The product is stable enough for a few weeks during ordinary shipping and time spent in Customs . It should be stored dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .

Scientific Research Applications

Tumor Imaging with 111In-Atn-10

111In-Atn-10, as a tumor imaging agent, consists of a carrier (ATN-10) and a bifunctional chelating group (DTPA). It has been developed for its potential in delineating tumor images more clearly compared to other agents like 67Ga-citrate. Notably, 111In-Atn-10 has shown promise as a tumor-positive scintigraphic agent without causing photosensitivity, making it a potential replacement for 67Ga-citrate in tumor imaging applications (Nakajima et al., 1993).

Radiolabeled Somatostatin Analogues for Peptide Receptor Scintigraphy

Radiolabeled somatostatin analogues, like [111In-DTPA0]octreotide, have demonstrated high sensitivity and specificity in showing the presence and abundance of somatostatin receptors on various tumors. They are used in peptide receptor scintigraphy to locate primary tumors and metastases of neuroendocrine cancers and other types. Furthermore, [111In-DTPA0]octreotide also allows for the possibility of peptide receptor radionuclide therapy (PRRT), which involves high doses of the radiolabeled peptide for cancer treatment. The effectiveness of PRRT with [111In-DTPA0]octreotide has been reported in patient cases, indicating potential therapeutic applications (Krenning et al., 1999).

Safety And Hazards

The safety data sheets for ATN-10 include sections on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection .

properties

IUPAC Name

3-[13-[1-[2-[2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetyl]oxyethoxy]ethyl]-18-(2-carboxylatoethyl)-8-ethenyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;manganese(3+);hydroxide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H61N7O15.Mn.2H2O/c1-7-32-27(2)35-18-36-28(3)33(8-10-43(58)59)40(52-36)21-41-34(9-11-44(60)61)29(4)37(53-41)20-42-50(30(5)38(54-42)19-39(32)51-35)31(6)71-16-17-72-49(70)26-57(25-48(68)69)15-13-55(22-45(62)63)12-14-56(23-46(64)65)24-47(66)67;;;/h7,18-21,31H,1,8-17,22-26H2,2-6H3,(H8,51,52,53,54,58,59,60,61,62,63,64,65,66,67,68,69);;2*1H2/q;+3;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJDXUJNVVDSHH-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].[H+].[H+].[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C(C)OCCOC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C)CCC(=O)[O-])CCC(=O)[O-].O.[OH-].[Mn+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H62MnN7O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1088.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

111In-Atn-10

CAS RN

134837-80-2
Record name Atn 10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134837802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
111In-Atn-10
Reactant of Route 2
Reactant of Route 2
111In-Atn-10
Reactant of Route 3
Reactant of Route 3
111In-Atn-10
Reactant of Route 4
Reactant of Route 4
111In-Atn-10
Reactant of Route 5
Reactant of Route 5
111In-Atn-10
Reactant of Route 6
Reactant of Route 6
111In-Atn-10

Citations

For This Compound
7
Citations
H Ali, JE Van Lier - Chemical Reviews, 1999 - academia.edu
… Animal studies showed good tumor uptake of 111In-ATN-2 and 111In-ATN-10, whereas 111In-ATN-0 is essentially void of tumor localizing properties. A correlation between the nature …
Number of citations: 219 www.academia.edu
中島進, 阪田功, 竹村健 - 日本レーザー医学会誌, 1996 - jstage.jst.go.jp
腫瘍組織果積性 Mn 金属ポルフィリンの側鎖基に金属キレート剤である DTPA を結合させたポルフィリン腫瘍シンチグラム剤 111 In-, 99m Tc-ATN-10 およびその改良型である 99m Tc-STA-R12 が…
Number of citations: 5 www.jstage.jst.go.jp
中島進 - レーザー研究, 1994 - jstage.jst.go.jp
内視鏡技術の発達や癌の集団検診を軸とする早期癌の発見によって, 固形癌の治療成績は外科療法を中心に年々向上しつつある. しかし, 肺癌, 食道癌, 膵臓癌, 胆道癌などの治療成績はここ数年…
Number of citations: 5 www.jstage.jst.go.jp
中島進, 阪田功, 竹村健 - Drug Delivery System, 1996 - jstage.jst.go.jp
One of the “dreams” of cancer treatment is missile therapy targeted specifically to cancer tissues. At first, monoclonal antibodies were expected to play primary roles in this therapy and …
Number of citations: 7 www.jstage.jst.go.jp
竹村健, 中島進, 阪田功 - 化学と生物, 1995 - jstage.jst.go.jp
癌の光物理化学的治療法は, 癌 腫瘍に集積性のある光増感化合物 (ポ ルフィリン誘導体) を 静脈注射などによりあらか じめ投与 しておき, 腫 瘍部分にレーザー光照射することによって光化学反応を…
Number of citations: 1 www.jstage.jst.go.jp
中島進, 竹村健 - 日本レーザー医学会誌, 1993 - jstage.jst.go.jp
Since 1978, our groups have synthesized more than 700 kinds of porphyrin derivatives and studied the mechanism of tumor tissue affinity and photodynamic therapy. Recently our …
Number of citations: 5 www.jstage.jst.go.jp
竹村健, 中島進, 阪田功 - 日本レーザー医学会誌, 1992 - jstage.jst.go.jp
In order to develop the tumor localizing fluorescent diagnostic agents without phototoxity, various compounds combined by some spacers between a protoporphyrin derivative and its Mn…
Number of citations: 5 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.